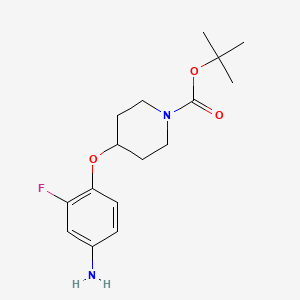

tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJLXGFTSAYUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-amino-2-fluorophenoxy)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate has been identified as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP2C9. These enzymes are crucial for drug metabolism, indicating that this compound could play a role in the pharmacokinetics of various therapeutic agents.

Pharmacological Studies

The compound's structural features suggest its potential as a pharmaceutical agent targeting specific biological pathways. The presence of the amino group allows for selective interactions with receptors, which could lead to enhanced efficacy in therapeutic applications compared to similar compounds.

Anticancer Research

Research indicates that compounds with similar structures can significantly inhibit cell proliferation in cancer cell lines. For example, related piperidine derivatives have shown IC50 values in the nanomolar range against specific cancer types, demonstrating potent anti-proliferative effects.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

Neuropharmacological Effects

Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood regulation and pain perception pathways. Techniques such as molecular docking simulations are essential for understanding its pharmacodynamics and pharmacokinetics.

Case Study on Anticancer Activity

A study evaluated the anticancer properties of similar piperidine derivatives, revealing a significant reduction in tumor size in mouse models treated with these compounds. This highlights the potential of these derivatives as effective agents against triple-negative breast cancer (TNBC), with a notable safety margin against normal cells.

Neuropharmacological Investigation

Another investigation into the neuropharmacological effects of related compounds indicated their potential role in modulating mood disorders. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Crystallographic and Stability Data

- Crystal Packing : tert-Butyl groups (e.g., in ) contribute to stable crystal lattices, aiding in X-ray diffraction studies. However, dihydropyridine derivatives (e.g., CAS 183950-95-0 in ) exhibit conformational flexibility, complicating crystallization .

- Purity and Handling : Most analogues (e.g., CAS 333986-05-3 in ) are supplied at 95% purity, with stability under inert conditions. The target compound’s Boc group enhances amine protection during storage .

Activité Biologique

tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 294.36 g/mol

- CAS Number : 188975-15-7

The compound exhibits significant biological activity attributed to its interaction with various biological targets. It is particularly noted for its role as a potential inhibitor in several pathways relevant to cancer and neurodegenerative diseases.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .

- Flow cytometry assays revealed that the compound induces apoptosis in these cell lines, suggesting a mechanism of action that involves programmed cell death .

-

Neuroprotective Effects :

- The compound has been investigated for its ability to inhibit DYRK1A, a kinase implicated in Alzheimer's disease. Inhibition of DYRK1A is associated with neuroprotective effects, and preliminary results indicate that tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate may possess antioxidant properties that contribute to this effect .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| Anticancer | MEL-8 | 2.41 | Induction of apoptosis via caspase activation |

| DYRK1A Inhibition | Enzymatic Assays | Nanomolar range | Inhibition of kinase activity |

| Antioxidant | BV2 Microglial Cells | Not specified | Reduction of oxidative stress |

Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that the presence of electron-withdrawing groups enhances biological activity. The fluorine atom in tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate is believed to play a crucial role in its potency against cancer cells .

Q & A

Q. What safety protocols should be followed when handling tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate in the laboratory?

Methodological Answer:

- PPE Requirements: Wear protective gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- First Aid Measures:

- Waste Disposal: Segregate waste and use certified biological waste management services to avoid environmental contamination .

- General Precautions: Follow institutional safety guidelines and refer to Safety Data Sheets (SDS) for handling, as toxicological data are incomplete .

Q. How is tert-butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate synthesized?

Methodological Answer:

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for fluorophenoxy groups) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 278.36) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water and analyze diffraction patterns (e.g., triclinic system, space group P1) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .

- Catalyst Screening: Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate phenoxy group introduction .

- Temperature Control: Perform reactions at 60–80°C to balance reaction rate and side-product formation .

- Real-Time Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility Profiling: Conduct systematic studies in solvents (e.g., DMSO, ethanol, acetonitrile) under controlled temperatures (20–40°C) to resolve discrepancies .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

- Cross-Validation: Compare data with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates with halogen substituents) .

Q. What strategies are recommended for mitigating impurities in final products?

Methodological Answer:

- By-Product Identification: Use LC-MS to detect impurities (e.g., de-Boc products or unreacted intermediates) .

- Chromatographic Purification: Optimize gradient elution protocols for silica gel columns or switch to preparative HPLC for challenging separations .

- Crystallization Optimization: Screen solvent pairs (e.g., ethyl acetate/heptane) to enhance crystal purity .

Q. How can researchers assess the compound’s toxicity when insufficient data are available?

Methodological Answer:

- In Silico Prediction: Use tools like ProTox-II or ADMET Predictor™ to estimate acute toxicity and LD₅₀ values based on structural analogs .

- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to establish preliminary safety thresholds .

- Literature Extrapolation: Reference toxicity profiles of related Boc-protected piperidines (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) .

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses with receptors (e.g., kinase enzymes) guided by the fluorophenoxy group’s electronic properties .

- Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips to measure binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.